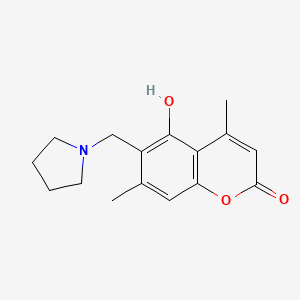
2-chlorophenyl cyclohexanecarboxylate
Übersicht
Beschreibung
2-chlorophenyl cyclohexanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound, also known as Chlorphenesin, is a white crystalline powder that is soluble in alcohol and ether.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
- Carbonylation of Cyclohexene : Methyl cyclohexanecarboxylate is obtained through carbonylation of cyclohexene in a methanol solution, using palladium(II) chloride–triphenylphosphine as a catalyst. This process has been kinetically examined, considering variables like initial concentration of palladium(II) chloride, pressure of carbon monoxide, and temperature, proposing a reaction mechanism (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Synthesis and Characterization
- N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives : Synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including 2-chlorophenyl, have been done, providing insights into their properties through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
Biocatalysis and Microreaction Systems
- Whole-cell Biocatalytic Synthesis : S-(4-chlorophenyl)-(pyridin-2-yl) methanol has been synthesized in a water-cyclohexane liquid-liquid system using recombinant Escherichia coli as a whole-cell catalyst. This method demonstrates high efficiency and reduced reaction time compared to traditional approaches (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Catalyst Deactivation Studies
- Hydrodechlorination over Supported Pd : The deactivation of Pd/C and Pd/Al2O3 catalysts during the liquid phase hydrodechlorination of 2,4-dichlorophenol has been studied. This research explores the transformation of 2-chlorophenol and identifies factors contributing to catalyst deactivation (Yuan & Keane, 2003).
Photochemistry and Reactive Cations
- Reactivity of 4-Hydroxy(methoxy)phenyl Cation : Research on the photochemistry of 4-chlorophenol and 4-chloroanisole in various solvents, including cyclohexane, has revealed insights into the reductive dehalogenation process and the reactivity of 4-hydroxy- and 4-methoxyphenyl cations (Protti, Fagnoni, Mella, & Albini, 2004).
Photocatalytic Degradation
- Copper-doped Titanium Dioxide : Research on copper-doped titanium dioxide's ability to degrade chlorophenols under visible light, including 2-chlorophenol, provides insights into environmentally friendly degradation methods for these compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Eigenschaften
IUPAC Name |
(2-chlorophenyl) cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAIHALBNQCWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339741 | |
| Record name | 2-Chlorophenyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl cyclohexanecarboxylate | |
CAS RN |
101068-39-7 | |
| Record name | 2-Chlorophenyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)
![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917659.png)


![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)
![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5917705.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)